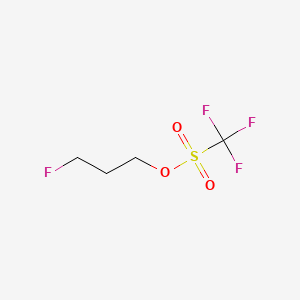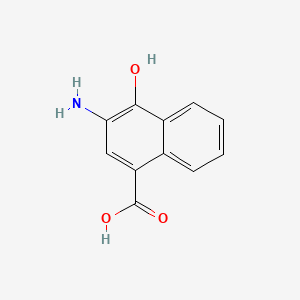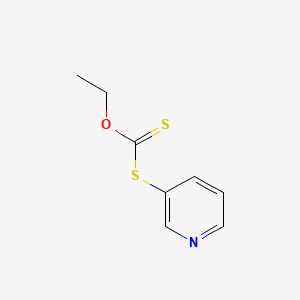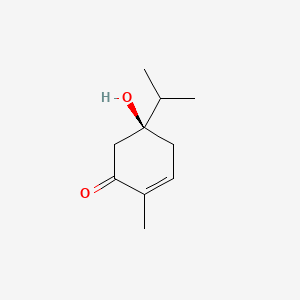
3-Fluoropropyl trifluoromethanesulfonate
Overview
Description
3-Fluoropropyl trifluoromethanesulfonate is an organic compound with the molecular formula C4H6F4O3S and a molecular weight of 210.15 g/mol . It is a fluorinated sulfonate ester, which is often used in organic synthesis due to its reactivity and stability. The compound is characterized by the presence of both fluorine and trifluoromethanesulfonate groups, which impart unique chemical properties.
Preparation Methods
3-Fluoropropyl trifluoromethanesulfonate can be synthesized through various synthetic routes. One common method involves the reaction of 3-fluoropropanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yields and purity.
Chemical Reactions Analysis
3-Fluoropropyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .
Scientific Research Applications
3-Fluoropropyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of diagnostic agents and therapeutic compounds.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which enhances the electrophilicity of the carbon atom to which it is attached. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions .
Comparison with Similar Compounds
3-Fluoropropyl trifluoromethanesulfonate can be compared with other similar compounds such as:
Methyl trifluoromethanesulfonate: Similar in reactivity but with a different alkyl group.
Ethyl trifluoromethanesulfonate: Another similar compound with an ethyl group instead of a propyl group.
Propyl trifluoromethanesulfonate: Lacks the fluorine atom present in this compound.
The uniqueness of this compound lies in the presence of both fluorine and trifluoromethanesulfonate groups, which impart distinct reactivity and stability compared to its analogs .
Properties
IUPAC Name |
3-fluoropropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTZHULZUDBHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660173 | |
| Record name | 3-Fluoropropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180597-96-0 | |
| Record name | 3-Fluoropropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![L-Methionine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (S)- (9CI)](/img/new.no-structure.jpg)






